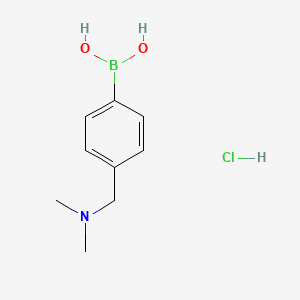

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXXOUMISIECKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738490 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938465-64-6 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

CAS Number: 938465-64-6

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern medicinal chemistry and materials science.[1][2] Its utility primarily stems from the presence of a boronic acid functional group, which enables its participation in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of synthetic organic chemistry, facilitating the formation of carbon-carbon bonds to construct complex molecular architectures.[3][4] The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, making it a convenient reagent for various applications.[5] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 938465-64-6 | PubChem[6] |

| Molecular Formula | C₉H₁₅BClNO₂ | PubChem[6] |

| Molecular Weight | 215.49 g/mol | PubChem[6] |

| IUPAC Name | [4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | PubChem[6] |

| Appearance | Solid | Sigma-Aldrich[7] |

| SMILES | CN(C)Cc1ccc(cc1)B(O)O.Cl | PubChem[6] |

| InChI | InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | PubChem[6] |

| InChIKey | MMXXOUMISIECKD-UHFFFAOYSA-N | PubChem[6] |

| Computed XLogP3 | 0.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 3 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

| Exact Mass | 215.0884366 | PubChem[6] |

| Monoisotopic Mass | 215.0884366 | PubChem[6] |

| Topological Polar Surface Area | 43.7 Ų | PubChem[6] |

| Heavy Atom Count | 14 | PubChem[6] |

Synthesis

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general experimental protocol that can be adapted for its use.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[5][8] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes and can form reversible covalent bonds with diols, a feature that can be exploited for targeted drug delivery and the development of sensors.[9]

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The dimethylaminomethylphenyl group can be found in various biologically active molecules, and the boronic acid functionality provides a handle for further chemical modifications or direct biological interactions.

Boronic acid-containing compounds have been successfully developed as drugs, such as bortezomib (a proteasome inhibitor for cancer therapy) and vaborbactam (a β-lactamase inhibitor).[5] This highlights the therapeutic potential of this class of compounds. Research into phenylboronic acids has also shown their potential to inhibit cancer cell migration by affecting signaling pathways involving Rho family GTPases.[10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for synthetic chemists, particularly those engaged in drug discovery and materials science. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and other complex structures. While specific biological data for this compound is limited, the broader class of boronic acids holds significant therapeutic promise. Further research into the synthesis of novel compounds using this building block is likely to yield new and valuable discoveries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (4-((methylamino)methyl)phenyl)boronic acid hydrochloride [myskinrecipes.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H15BClNO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. The document details a common and efficient synthetic methodology, presents key quantitative data, and includes visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a versatile bifunctional molecule widely employed in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the presence of a boronic acid moiety, which readily participates in palladium-catalyzed carbon-carbon bond formation, and a dimethylaminomethyl group, which can influence solubility, biological activity, and serve as a handle for further chemical modification. This guide outlines a robust and scalable synthetic protocol for the preparation of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 215.49 g/mol | --INVALID-LINK-- |

| CAS Number | 938465-64-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General knowledge |

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a one-pot reductive amination of 4-formylphenylboronic acid with dimethylamine, followed by in-situ formation of the hydrochloride salt. This synthetic approach is efficient and proceeds under mild conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-Formylphenylboronic acid

-

Dimethylamine solution (2.0 M in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (4.0 M in 1,4-dioxane)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenylboronic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to form a suspension.

-

Amine Addition: To the stirred suspension, add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the solid with a small amount of dichloromethane.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or a semi-solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of dichloromethane and cool the solution in an ice bath. Add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, 1.1 eq) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Add diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with diethyl ether and dry it under a vacuum to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with this synthesis.

| Parameter | Value | Notes |

| Typical Yield | 75-90% | Yields may vary based on scale and purity of reagents. |

| Purity (by HPLC) | >98% | |

| ¹H NMR (400 MHz, D₂O) δ | 7.75 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.25 (s, 2H), 2.85 (s, 6H) | Expected chemical shifts. |

| ¹³C NMR (101 MHz, D₂O) δ | 136.5, 134.8, 131.2, 129.5, 62.1, 42.8 | Expected chemical shifts. |

| Mass Spec (ESI+) m/z | 180.1 [M+H]⁺ (for free base) | Calculated for C₉H₁₅BNO₂ |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care.

-

Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described reductive amination procedure is a reliable and high-yielding method suitable for laboratory-scale preparation. The provided data and diagrams offer a comprehensive resource for researchers engaged in the synthesis and application of this valuable chemical intermediate.

An In-depth Technical Guide to (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a member of the versatile class of organoboron compounds known as boronic acids. These compounds and their derivatives are pivotal in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of both a boronic acid moiety and a basic dimethylaminomethyl group on the phenyl ring suggests a wide range of potential applications in medicinal chemistry and materials science. The hydrochloride salt form is intended to improve the compound's solubility and handling properties. This guide provides a comprehensive overview of its physicochemical properties, synthetic applications, and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from computational predictions, experimentally determined values for properties such as melting point, solubility, and pKa of the hydrochloride salt are not widely reported in the scientific literature.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C9H15BClNO2 | PubChem[1] |

| Molecular Weight | 215.49 g/mol | PubChem[1][2] |

| CAS Number | 938465-64-6 | PubChem[1][2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available for the hydrochloride salt. The parent boronic acid, {4-[(Dimethylamino)methyl]phenyl}boronic acid, has a reported melting point of 227 °C. | --- |

| Solubility | The hydrochloride form is expected to have enhanced aqueous solubility compared to the free base, though quantitative data is not available. | --- |

| pKa | Data not available. The pKa of the isomeric 2-((dimethylamino)methyl)phenylboronic acid is reported to be approximately 5.3, suggesting the boronic acid moiety of the title compound is also acidic. | --- |

| Computed XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectroscopic Data

Experimental Protocols

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a representative, generalized protocol that can be adapted for this reagent.

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (0.01-0.05 mmol).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

The reaction mixture is stirred at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry.

Boronic acids are known to interact with diols, a functionality present in many biological molecules such as saccharides and glycoproteins. This has led to the development of boronic acid-based sensors for glucose and other carbohydrates.[3] Furthermore, various substituted phenylboronic acids have been investigated as inhibitors of enzymes, including serine proteases and β-lactamases.[4] The dimethylaminomethyl substituent in the title compound could influence its binding affinity and selectivity for biological targets.

Given the lack of direct biological data, the potential for this compound to interact with specific signaling pathways is speculative. However, researchers may consider exploring its activity in assays related to pathways where diol-containing molecules or serine proteases play a crucial role.

Visualizations

Logical Relationship of Physicochemical Properties

Caption: Core physicochemical properties and their relationships.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2] The presence of the boronic acid functional group allows for efficient and selective coupling with a wide range of organic halides and triflates. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| Molecular Weight | 215.49 g/mol | [3][4][5] |

| Molecular Formula | C₉H₁₅BClNO₂ | [3] |

| CAS Number | 938465-64-6 | [5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [5] |

| InChI Key | MMXXOUMISIECKD-UHFFFAOYSA-N | [3] |

| SMILES | B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl | [3] |

Synthesis and Purification

Hypothetical Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-Bromo-N,N-dimethylbenzylamine

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 4-bromo-N,N-dimethylbenzylamine in anhydrous THF to the magnesium suspension. Maintain a gentle reflux to sustain the reaction.

-

After the addition is complete, continue stirring at reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the triisopropyl borate solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Hypothetical Experimental Protocol: Purification

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Water

-

Activated carbon

Procedure:

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot water.

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Hypothetical Experimental Protocol: Characterization

Objective: To characterize the purified product.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound.

-

The chromatogram should show a single major peak corresponding to the product.

-

-

Mass Spectrometry (MS):

-

Use a suitable ionization technique (e.g., electrospray ionization) to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight.[3]

-

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6] They are known to act as inhibitors of various enzymes, particularly serine proteases.[6] this compound serves as a key intermediate in the synthesis of more complex molecules that may exhibit biological activity.

Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of biaryl structures. These motifs are prevalent in many biologically active compounds.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

The dimethylaminomethyl group can influence the solubility and pharmacokinetic properties of the final compound, which is a critical consideration in drug design.

Signaling Pathways and Logical Relationships

While there is no specific signaling pathway directly associated with this compound in the available literature, we can visualize its role in the broader context of drug discovery and development as a key building block.

Caption: Role of the boronic acid in a typical drug discovery workflow.

This diagram illustrates how this compound is utilized in the initial synthetic stages to generate a library of novel compounds, which then enter the drug discovery pipeline for screening and further development.

References

An In-depth Technical Guide to (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical structure, properties, and, most notably, its application in the synthesis of potent kinase inhibitors for therapeutic development. Experimental protocols and quantitative data are provided to support researchers in their synthetic endeavors.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a dimethylaminomethyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions.

Chemical Structure:

-

IUPAC Name: [4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride[1]

-

Synonyms: (4-((Dimethylamino)methyl)phenyl)boronic acid HCl, {4-[(Dimethylamino)methyl]phenyl}boronic acid hydrochloride[1]

A two-dimensional representation of the chemical structure is provided below:

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₅BClNO₂ |

| Molecular Weight | 215.49 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Application in the Synthesis of IRAK4 Inhibitors

A significant application of this compound is in the synthesis of small molecule inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5][6] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention.[5]

The dimethylaminomethyl group on the phenylboronic acid can serve as a key pharmacophoric feature, potentially interacting with specific residues in the target protein's binding site and improving the pharmacokinetic properties of the final inhibitor molecule.

Below is a diagram illustrating the logical workflow from the starting boronic acid to its application in targeting the IRAK4 signaling pathway.

Experimental Protocols

The primary synthetic route utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of 6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine

The following protocol is adapted from patent literature and describes the synthesis of a specific IRAK4 inhibitor using this compound.

Reaction Scheme:

Materials:

-

6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine

-

This compound

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine (1.0 eq).

-

Add this compound (1.2 eq).

-

Add sodium carbonate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.1 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |

| 6-bromo-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine | C₁₄H₉BrF₃N₃ | 372.14 | 1.0 | - |

| This compound | C₉H₁₅BClNO₂ | 215.49 | 1.2 | - |

| 6-(4-((dimethylamino)methyl)phenyl)-N-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-amine | C₂₃H₂₁F₃N₄ | 426.44 | - | 75% |

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H), 7.80 (s, 1H), 7.65 (d, J = 9.2 Hz, 1H), 7.50-7.40 (m, 4H), 7.35 (d, J = 7.6 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 3.50 (s, 2H), 2.30 (s, 6H).

-

MS (ESI): m/z 427.2 [M+H]⁺.

IRAK4 Signaling Pathway

The synthesized inhibitors act on the IRAK4 signaling pathway, which is initiated by the activation of TLRs or IL-1Rs. A simplified diagram of this pathway is presented below, highlighting the central role of IRAK4.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and activation.[7] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that involves TRAF6, TAK1, the IKK complex, and MAP kinases.[8] This ultimately results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[7][8] Inhibitors synthesized from this compound are designed to block the kinase activity of IRAK4, thereby interrupting this inflammatory cascade.[6]

References

- 1. This compound | C9H15BClNO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 938465-64-6 | 4-((Dimethylamino)methyl)phenylboronic acid hydrochloride - Synblock [synblock.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Synthonix, Inc > Building Blocks > 938465-64-6 | 4-[(dimethylamino)methyl]phenylboronic acid hydrochloride [synthonix.com]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights based on its use in organic synthesis, alongside a detailed experimental protocol for determining its solubility.

Introduction

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and advanced materials. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development.

Chemical Structure:

-

CAS Number: 938465-64-6

-

Molecular Formula: C9H15BClNO2

-

Molecular Weight: 215.49 g/mol

Qualitative Solubility Profile

Based on solvents used in synthetic procedures and related applications involving similar boronic acids, a general qualitative solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility Inference | Rationale & Citation |

| Protic Solvents | Methanol, Ethanol | Likely Soluble | Polar protic solvents are generally effective at solvating salts and polar molecules. The hydrochloride salt and the boronic acid moiety can engage in hydrogen bonding. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents have high dielectric constants and are excellent at dissolving a wide range of organic and inorganic compounds, including polar salts. |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that can dissolve many polar compounds, though it is generally less effective than DMF or DMSO for highly polar salts. | |

| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Sparingly to Moderately Soluble | These solvents are less polar than the aforementioned aprotic polar solvents. Boronic acids are often used in Suzuki reactions with these solvents, suggesting at least partial solubility is achieved, often with heating.[1] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | These solvents are relatively nonpolar and are less likely to effectively solvate the polar hydrochloride salt. |

| Hydrocarbon Solvents | Toluene, Hexanes | Likely Insoluble | These are nonpolar solvents and are generally poor choices for dissolving polar salts like this compound. |

Note: This table is based on general chemical principles and inferences from related literature. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is adapted from established procedures for determining the solubility of organic compounds, including other boronic acids.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the selected solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of a fully characterized public spectrum for this specific salt, this guide presents an expected spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. It includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such a spectrum, and a visualization of a key chemical equilibrium involving phenylboronic acids.

Data Presentation: Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the dimethylamino, methylene, and phenyl groups. The presence of the hydrochloride salt will influence the chemical shifts, particularly of the protons alpha to the nitrogen atom. The boronic acid protons are often broad and may exchange with solvent protons, making them difficult to observe. The expected spectral data in a common NMR solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are summarized below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.8 | Singlet | 6H |

| Ar-CH₂-N | ~4.2 | Singlet | 2H |

| Aromatic (ortho to -CH₂N(CH₃)₂) | ~7.5 | Doublet | 2H |

| Aromatic (ortho to -B(OH)₂) | ~7.8 | Doublet | 2H |

| B(OH)₂ | Variable (broad) | Singlet | 2H |

| NH⁺ | Variable (broad) | Singlet | 1H |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols: ¹H NMR Spectroscopy

A detailed methodology for acquiring a high-quality ¹H NMR spectrum of a water-soluble compound like this compound is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube (5 mm)

-

Internal standard (optional, e.g., TSP for D₂O)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) in a clean, dry vial.

-

If an internal standard is used, add a small, known quantity.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons of interest (typically 1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a solvent suppression technique if the residual solvent peak is intense (e.g., presaturation for the HOD peak in D₂O).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants (if any) to aid in structural assignment.

-

Mandatory Visualization: Phenylboronic Acid-Diol Interaction

Phenylboronic acids are known for their ability to reversibly bind with 1,2- and 1,3-diols, a fundamental interaction utilized in various sensing and biomedical applications.[1][2] This equilibrium is pH-dependent and involves the conversion of the trigonal planar boronic acid to a tetrahedral boronate ester.[1]

Caption: Equilibrium of Phenylboronic Acid with a Diol.

References

An In-depth Technical Guide to the Hydrolysis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a member of the arylboronic acid family, a class of compounds of significant interest in medicinal chemistry and drug development. Their utility often stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols, a feature exploited in various therapeutic and diagnostic applications. However, the inherent susceptibility of the carbon-boron bond to cleavage in aqueous environments, a process known as hydrolysis or protodeboronation, represents a critical stability concern that can impact shelf-life, formulation, and in vivo efficacy.

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of arylboronic acids, with a specific focus on the structural features of this compound. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate its stability profile and to design appropriate experimental strategies for its characterization.

Core Concepts: Hydrolysis and Protodeboronation of Arylboronic Acids

The primary degradation pathway for arylboronic acids in aqueous solution is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond. This process is mechanistically nuanced and is significantly influenced by the reaction conditions, particularly pH.

Arylboronic acids exist in equilibrium between the neutral, trigonal boronic acid (sp² hybridized boron) and the anionic, tetrahedral boronate ester (sp³ hybridized boron). The position of this equilibrium is pH-dependent and plays a crucial role in the rate of protodeboronation.

General Mechanisms of Protodeboronation

Protodeboronation of arylboronic acids can proceed through several pathways, primarily categorized as acid-catalyzed and base-catalyzed mechanisms.

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is generally slower. The mechanism is thought to involve the protonation of a hydroxyl group on the boron atom, facilitating the departure of boric acid.

-

Base-Catalyzed Protodeboronation: This is often the more significant pathway, especially under neutral to basic conditions. The formation of the more nucleophilic arylboronate anion is a key step, making the aryl group more susceptible to protonolysis.

For arylboronic acids containing basic functional groups, such as the dimethylaminomethyl substituent in the target compound, additional mechanistic pathways may become relevant. The protonation state of the amine can influence the electronic properties of the phenyl ring and potentially lead to the formation of zwitterionic intermediates that can affect the rate of protodeboronation.

Expected Hydrolytic Behavior of this compound

The presence of the dimethylaminomethyl group at the para position is expected to influence the hydrolytic stability of the C-B bond through both electronic and steric effects, as well as its acid-base properties.

Influence of the (Dimethylamino)methyl Substituent

The (dimethylamino)methyl group is an electron-donating group through induction. This can be expected to increase the electron density on the aromatic ring, which generally stabilizes the C-B bond and may slow down the rate of protodeboronation compared to unsubstituted phenylboronic acid.

However, the amine functionality introduces pH-dependent effects. At low pH, the amine will be protonated, forming a cationic side chain. This will alter the electronic properties of the phenyl ring and could influence the hydrolysis rate. Under neutral or basic conditions, the free amine may participate in intramolecular interactions or alter the local pH environment, adding complexity to the hydrolysis kinetics.

pH-Rate Profile

The rate of hydrolysis of this compound is anticipated to exhibit a complex dependence on pH. A hypothetical pH-rate profile can be conceptualized as follows:

-

Acidic pH: The amine is protonated. The overall rate of hydrolysis is likely to be relatively slow.

-

Near Neutral pH: A complex interplay between the pKa of the boronic acid and the pKa of the dimethylamino group will govern the speciation and, consequently, the rate of hydrolysis. The potential for zwitterion formation could lead to unique reactivity.

-

Basic pH: The formation of the boronate anion will likely accelerate protodeboronation.

Quantitative Data on Arylboronic Acid Hydrolysis (General)

While specific kinetic data for the title compound is unavailable, the following table summarizes general trends and representative data for the hydrolysis of substituted phenylboronic acids to provide a comparative context.

| Arylboronic Acid Derivative | Substituent Effect | General pH Effect on Protodeboronation Rate | Representative (Hypothetical) Half-life Range |

| Phenylboronic acid | Reference | Slow in acidic, increases with pH | Hours to Days |

| 4-Methoxyphenylboronic acid | Electron-donating | Generally slower than phenylboronic acid | Slower than reference |

| 4-Nitrophenylboronic acid | Electron-withdrawing | Generally faster than phenylboronic acid | Faster than reference |

| (4-((Dimethylamino)methyl)phenyl)boronic acid | Electron-donating (substituent); pH-dependent (protonation) | Complex pH-rate profile expected | Highly pH-dependent |

Experimental Protocols for Studying Hydrolysis

To rigorously assess the hydrolytic stability of this compound, a series of well-defined experiments are necessary.

General Experimental Workflow

The following workflow outlines a typical approach for studying the hydrolysis of an arylboronic acid.

Caption: General workflow for the kinetic analysis of arylboronic acid hydrolysis.

Key Experimental Methodologies

5.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a robust technique for separating the parent boronic acid from its hydrolysis product (the corresponding arene) and other potential degradation products. By monitoring the peak areas over time, the rate of disappearance of the starting material can be quantified.

-

Methodology:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be carefully controlled.

-

Detection: UV detection at a wavelength where both the reactant and product have significant absorbance is ideal.

-

Quantification: An internal standard should be used for accurate quantification. A calibration curve for the starting material should be generated.

-

Sample Preparation: Aliquots from the reaction mixture are quenched at specific time points by dilution in a suitable solvent (e.g., the mobile phase at the initial gradient composition) to stop the reaction.

-

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR and ¹¹B NMR spectroscopy can be used to monitor the hydrolysis reaction in situ. ¹H NMR allows for the observation of the disappearance of signals corresponding to the aryl protons of the boronic acid and the appearance of signals for the protodeboronated product. ¹¹B NMR can provide information about the speciation of the boron atom (trigonal vs. tetrahedral).

-

Methodology:

-

Solvent: The reaction is typically run in a deuterated buffer solution (e.g., D₂O with phosphate buffer).

-

Internal Standard: A non-reactive internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilylpropanoic acid, TMSP) should be added for quantification.

-

Data Acquisition: ¹H NMR spectra are acquired at regular intervals. The integrals of the characteristic peaks of the starting material and product are compared to the integral of the internal standard to determine their concentrations over time.

-

¹¹B NMR: This technique can be used to observe the change in the chemical environment of the boron atom as hydrolysis proceeds.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the key equilibria and the protodeboronation pathway for an arylboronic acid with a basic side chain, analogous to the title compound.

Caption: pH-dependent speciation and protodeboronation of an aminomethyl-substituted arylboronic acid.

Conclusion

The hydrolytic stability of this compound is a critical parameter for its successful application in drug development. While specific data for this compound is not yet available, a thorough understanding of the principles governing the hydrolysis of arylboronic acids provides a strong foundation for predicting its behavior. The presence of the pH-sensitive dimethylaminomethyl group suggests a complex interplay of electronic effects and speciation that will dictate its stability profile. Rigorous experimental investigation using techniques such as HPLC and NMR is essential to quantify the hydrolysis kinetics and to establish the optimal conditions for formulation and storage. The methodologies and conceptual frameworks presented in this guide offer a starting point for such investigations, enabling researchers to navigate the challenges associated with the aqueous stability of this promising class of molecules.

Commercial Availability and Technical Profile of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Guide for Researchers

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a commercially available substituted phenylboronic acid derivative of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid. It is characterized by the presence of a boronic acid functional group and a dimethylaminomethyl substituent on the phenyl ring, which imparts specific reactivity and solubility characteristics. The hydrochloride salt form generally enhances stability and handling properties.

A summary of its key identifiers and commercial availability is presented below:

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 938465-64-6; 1150114-73-0 |

| Molecular Formula | C₉H₁₄BNO₂ · HCl |

| Molecular Weight | 215.49 g/mol [1] |

| Purity | Typically >95% or >97% depending on the supplier[2] |

| Primary Suppliers | Sigma-Aldrich, ChemUniverse, Boron Molecular, BLDpharm, Oakwood Chemical |

| Typical Pack Sizes | 250 mg, 1 g, 5 g, and bulk quantities available upon request[2] |

Synthesis and Spectroscopic Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from established methods for preparing substituted phenylboronic acids. A plausible synthetic route is outlined below.

General Synthetic Approach

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup. For the target molecule, the synthesis would likely start from a halogenated precursor.

Spectroscopic Data

Key Applications in Research and Development

The primary application of this compound lies in its use as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, a boronic acid (or its ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. The dimethylaminomethyl group in the target molecule can influence its reactivity and the properties of the final product.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are important pharmacophores in drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases. While the specific biological activity of this compound is not widely reported, research on similar phenylboronic acids suggests potential interactions with key signaling pathways. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton and cell motility[4].

The potential influence of phenylboronic acids on the Rho GTPase signaling pathway is illustrated below.

Stability and Storage

As with most boronic acids, this compound should be stored in a cool, dry place away from light and moisture to prevent decomposition. The hydrochloride salt form offers improved stability compared to the free base. It is recommended to handle the compound under an inert atmosphere, especially for long-term storage or when preparing stock solutions.

Conclusion

This compound is a readily accessible and versatile reagent for synthetic and medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of a substituted phenyl ring into a variety of molecular scaffolds. Further research into its biological activities may uncover novel applications in drug development, particularly in areas where modulation of signaling pathways involved in cell migration is desired. Researchers are encouraged to consult the safety data sheet (SDS) from their supplier for detailed handling and safety information.

References

- 1. This compound | C9H15BClNO2 | CID 68515418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-((methylamino)methyl)phenyl)boronic acid hydrochloride [myskinrecipes.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Drug Discovery

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and a dimethylaminomethyl group that can enhance solubility and provide a site for further chemical modification, makes it a valuable reagent for drug discovery researchers. These application notes provide an overview of its use, detailed experimental protocols, and its role in the development of kinase inhibitors.

Chemical Properties and Applications

This compound is a solid, air-stable compound. The boronic acid functional group is a key reactive center for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.

The dimethylaminomethyl substituent can improve the physicochemical properties of the final compound, such as aqueous solubility, which is a critical factor in drug development. Furthermore, the tertiary amine can serve as a handle for salt formation or for introducing further structural diversity.

Core Application: Synthesis of Diarylpyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of diarylpyrimidine compounds, a scaffold known to exhibit inhibitory activity against various protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Specifically, diarylpyrimidines have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is a validated target for the development of anti-inflammatory drugs and cancer therapeutics.

Below is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a diarylpyrimidine, a precursor to potential p38 MAPK inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-((Dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-amino-4,6-dichloropyrimidine followed by a subsequent reaction to attach a phenylamino group.

Materials:

-

This compound

-

2-Amino-4,6-dichloropyrimidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Aniline

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 2-amino-4,6-dichloropyrimidine (1.0 equivalent), sodium carbonate (3.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Add aniline (1.5 equivalents) and continue stirring at 90-100 °C for an additional 2-4 hours.

-

Extraction: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, 4-(4-((dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Amino-4,6-dichloropyrimidine | 163.99 | 1.0 |

| (4-((Dimethylamino)methyl)phenyl)boronic acid HCl | 215.49 | 1.2 |

| Sodium Carbonate | 105.99 | 3.0 |

| Palladium(II) Acetate | 224.49 | 0.05 |

| Triphenylphosphine | 262.29 | 0.1 |

| Aniline | 93.13 | 1.5 |

Table 1: Molar equivalents of reactants for the synthesis of 4-(4-((Dimethylamino)methyl)phenyl)-6-chloro-N-phenylpyrimidin-2-amine.

| Step | Parameter | Value |

| Suzuki Coupling | Temperature (°C) | 80-90 |

| Time (hours) | 4-6 | |

| Amination | Temperature (°C) | 90-100 |

| Time (hours) | 2-4 | |

| Purification | Method | Column Chromatography |

| Expected Yield | Range (%) | 60-80 |

Table 2: Key experimental parameters and expected outcomes.

Biological Activity and Signaling Pathway

The synthesized diarylpyrimidine compounds can be screened for their inhibitory activity against a panel of protein kinases. Compounds containing the 4-((dimethylamino)methyl)phenyl moiety have shown promise as inhibitors of p38 MAPK.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2] It is activated by various extracellular stimuli, including cytokines, growth factors, and environmental stressors.[3][4] Once activated, a cascade of phosphorylation events leads to the activation of downstream transcription factors and other effector proteins, ultimately regulating the expression of genes involved in inflammation and cell survival.[3][4] In cancer, this pathway can have both pro- and anti-tumorigenic roles depending on the cellular context.[1][2]

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

In Vitro Kinase Assay Protocol

Protocol 2: p38 MAPKα Inhibitory Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against p38 MAPKα.

Materials:

-

Recombinant human p38 MAPKα enzyme

-

Biotinylated substrate peptide (e.g., Biotin-MEF2A)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized inhibitor compound

-

Streptavidin-coated plates

-

Phospho-specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

-

Reaction Mixture: In a microplate well, combine the assay buffer, recombinant p38 MAPKα enzyme, and the inhibitor compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Antibody Incubation: Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate, then wash.

-

Secondary Antibody and Substrate: Add an HRP-conjugated secondary antibody, incubate, and wash. Add TMB substrate and incubate until color develops.

-

Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

| Parameter | Description |

| Enzyme | Recombinant human p38 MAPKα |

| Substrate | Biotinylated MEF2A peptide |

| Detection Method | ELISA-based |

| Readout | Absorbance at 450 nm |

| Data Analysis | IC₅₀ determination |

Table 3: Key parameters for the in vitro p38 MAPKα inhibitory assay.

Conclusion

This compound is a valuable and versatile reagent in drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular scaffolds, such as diarylpyrimidines, which are known to target important signaling pathways like the p38 MAPK pathway. The provided protocols offer a starting point for researchers to utilize this compound in the development of novel kinase inhibitors and other potential therapeutic agents. Careful optimization of reaction conditions and thorough biological evaluation are crucial steps in advancing compounds synthesized from this building block towards clinical development.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and protocols for the use of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in palladium-catalyzed Suzuki coupling reactions. This particular boronic acid derivative is a valuable building block for introducing a dimethylaminomethylphenyl moiety, a common structural motif in biologically active compounds.

The use of this compound presents unique challenges that must be addressed for successful coupling. Firstly, the presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and activate the boronic acid for transmetalation. Secondly, the tertiary amine functionality can potentially coordinate to the palladium catalyst, which may impact its catalytic activity. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency.

Palladium Catalyst Selection and Reaction Optimization

The choice of palladium catalyst and associated ligands is critical for a successful Suzuki coupling reaction, especially when dealing with functionalized substrates. For boronic acids containing potentially coordinating groups like amines, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition by the amine.

Several palladium sources and ligands have proven effective for Suzuki couplings of challenging substrates. Below is a comparative summary of catalyst systems that can be considered for the coupling of this compound, based on literature for analogous reactions.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Functionalized Arylboronic Acids

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference/Notes |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Effective for sterically hindered and electron-rich arylboronic acids. |

| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp - 80 | 95 | Highly active catalyst system for a broad range of substrates. |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | EtOH/H₂O | 25 - 80 | 90-99 | A classic, versatile catalyst, though may require higher temperatures for challenging substrates. |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | A highly active and stable pre-catalyst. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide coupling partner.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl halide, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

-

Add degassed toluene and deionized water (typically in a 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Room Temperature Coupling using Pd₂(dba)₃ and P(t-Bu)₃

This protocol is suitable for more reactive aryl halides and offers the advantage of milder reaction conditions.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (2 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to a dry reaction vessel.

-

Add 1,4-dioxane and stir for 10 minutes.

-

Add this compound, the aryl halide, and potassium phosphate.

-

Add degassed deionized water.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Logical Workflow and Diagrams

The general workflow for setting up a Suzuki coupling reaction with this compound is depicted below.

Caption: General experimental workflow for Suzuki coupling.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Coupling Reactions with (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in common cross-coupling reactions. This versatile boronic acid derivative is a valuable building block in organic synthesis, particularly for the introduction of the 4-((dimethylamino)methyl)phenyl moiety in the development of novel pharmaceutical compounds and functional materials.

Overview of Coupling Reactions

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It can also be a potential coupling partner in other transition-metal-catalyzed reactions such as Chan-Lam and Buchwald-Hartwig aminations for the formation of carbon-nitrogen bonds, although specific literature examples are less common. The hydrochloride salt form enhances the stability and handling of the reagent. In a typical reaction, the hydrochloride is neutralized in situ by the basic reaction conditions to the active boronic acid.

Suzuki-Miyaura Coupling